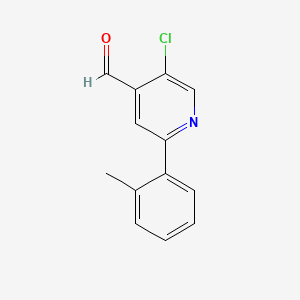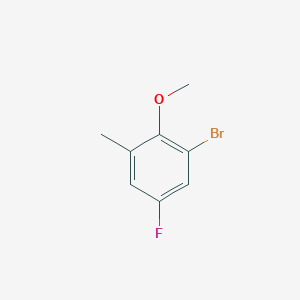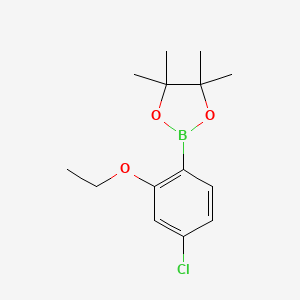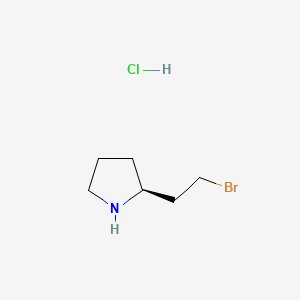![molecular formula C14H10ClN B14019512 2-Chloro-4-methylbenzo[h]quinoline CAS No. 61773-06-6](/img/structure/B14019512.png)
2-Chloro-4-methylbenzo[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methylbenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the fourth position on the benzo[h]quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylbenzo[h]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 4-chloro-2-methylbenzoic acid with aniline in the presence of a dehydrating agent such as polyphosphoric acid (PPA) can yield the desired quinoline derivative . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable synthetic approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, the use of ionic liquids and ultrasound-promoted synthesis has been reported to enhance the efficiency and yield of the compound while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Chloro-4-methylbenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: It exhibits potential anticancer, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methylbenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can intercalate into DNA, disrupting the replication and transcription processes. These interactions contribute to its biological activities, such as anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
2-Chloro-4-methylbenzo[h]quinoline can be compared with other quinoline derivatives, such as:
- 2-Methyl-4-chlorobenzo[h]quinoline
- 1-Chloro-3-methylbenzo[f]quinoline
- 1-Methyl-3-chlorobenzo[f]quinoline
These compounds share similar structural features but differ in the position of the chlorine and methyl groups. The unique arrangement of substituents in this compound contributes to its distinct chemical reactivity and biological activities .
Propriétés
Numéro CAS |
61773-06-6 |
|---|---|
Formule moléculaire |
C14H10ClN |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
2-chloro-4-methylbenzo[h]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-8-13(15)16-14-11(9)7-6-10-4-2-3-5-12(10)14/h2-8H,1H3 |
Clé InChI |
VLMGKKNZLLTOGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)

![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)



![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)

![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)




